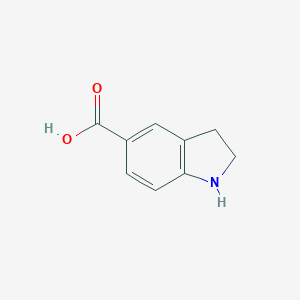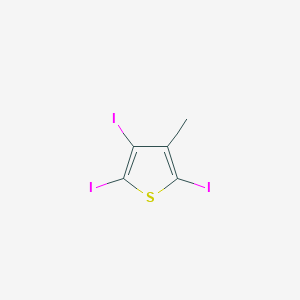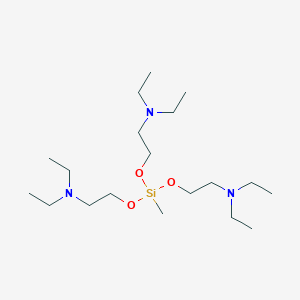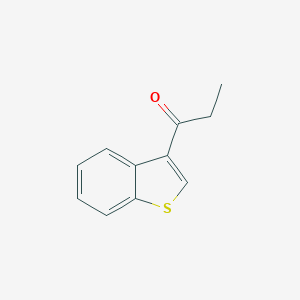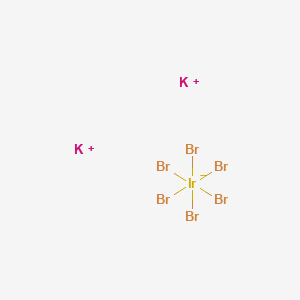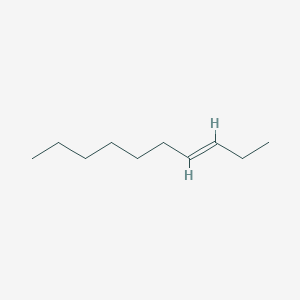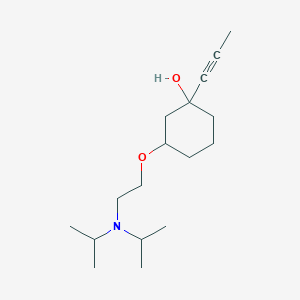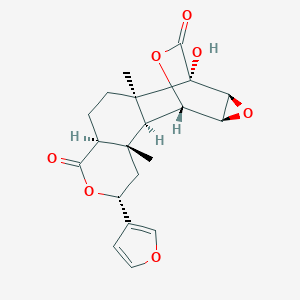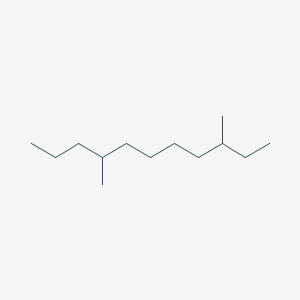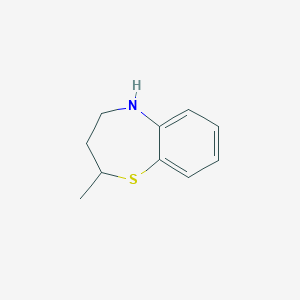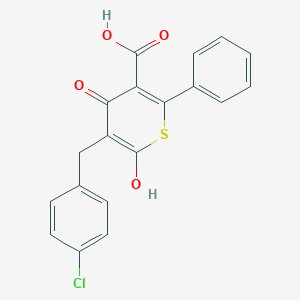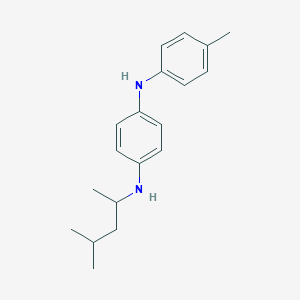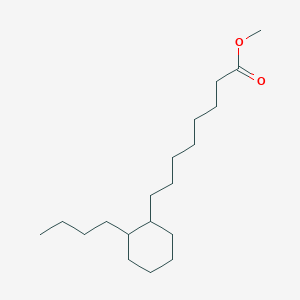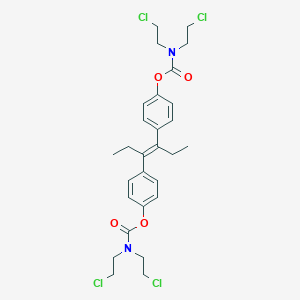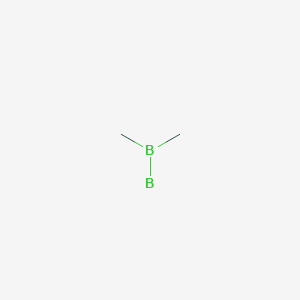
1,1-Dimethyldiborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyldiborane (DMDB) is a chemical compound that belongs to the family of boranes. It is a colorless, highly flammable gas with a pungent odor. DMDB is widely used in the field of organoboron chemistry due to its unique properties, such as its high reactivity and selectivity.
Mecanismo De Acción
1,1-Dimethyldiborane is a highly reactive compound that can undergo various reactions, such as hydroboration, oxidation, and reduction. The mechanism of action of 1,1-Dimethyldiborane in organic reactions involves the transfer of boron from 1,1-Dimethyldiborane to the substrate, which leads to the formation of boron-containing compounds. In catalytic reactions, 1,1-Dimethyldiborane acts as a Lewis acid catalyst, which activates the substrate and facilitates the reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,1-Dimethyldiborane. However, it is known that 1,1-Dimethyldiborane is highly toxic and can cause severe respiratory and neurological effects. Exposure to 1,1-Dimethyldiborane can cause irritation of the eyes, skin, and respiratory tract. In addition, 1,1-Dimethyldiborane can cause central nervous system depression, which can lead to dizziness, headache, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1-Dimethyldiborane in lab experiments include its high reactivity and selectivity, which make it a versatile reagent for the preparation of boron-containing compounds. 1,1-Dimethyldiborane is also a highly efficient catalyst, which can facilitate a wide range of organic reactions. However, the limitations of using 1,1-Dimethyldiborane in lab experiments include its high toxicity and flammability, which require special precautions during handling and storage.
Direcciones Futuras
There are several future directions for the research on 1,1-Dimethyldiborane. One of the areas of interest is the development of new synthetic methods for the preparation of 1,1-Dimethyldiborane and its derivatives. Another area of research is the application of 1,1-Dimethyldiborane in the preparation of new materials, such as boron-containing polymers and ceramics. In addition, the development of new catalytic reactions using 1,1-Dimethyldiborane as a catalyst is an area of active research. Finally, the investigation of the biochemical and physiological effects of 1,1-Dimethyldiborane is important for understanding its toxicological properties and developing safety guidelines for its use.
Métodos De Síntesis
1,1-Dimethyldiborane can be synthesized by the reaction of trimethylborane with diborane. The reaction is carried out at low temperature and pressure, and the product is purified by distillation. Another method of synthesis involves the reaction of boron trichloride with sodium borohydride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1,1-Dimethyldiborane is used in various scientific research applications, such as organic synthesis, catalysis, and material science. It is a versatile reagent that can be used for the preparation of various boron-containing compounds, such as boronic acids, boronate esters, and boron-containing polymers. 1,1-Dimethyldiborane is also used as a catalyst in a wide range of organic reactions, such as Suzuki coupling, Sonogashira coupling, and hydroboration. In addition, 1,1-Dimethyldiborane is used in the preparation of boron-containing materials, such as boron carbide and boron nitride.
Propiedades
Número CAS |
16924-32-6 |
|---|---|
Nombre del producto |
1,1-Dimethyldiborane |
Fórmula molecular |
C2H6B2 |
Peso molecular |
51.7 g/mol |
InChI |
InChI=1S/C2H6B2/c1-4(2)3/h1-2H3 |
Clave InChI |
JYENZBXUULWYEY-UHFFFAOYSA-N |
SMILES |
[B]B(C)C |
SMILES canónico |
[B]B(C)C |
Sinónimos |
1,1-dimethyldiborane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



